molecular formula C7H12 B165706 4-Methylcyclohexene CAS No. 591-47-9

4-Methylcyclohexene

Cat. No.: B165706
CAS No.: 591-47-9
M. Wt: 96.17 g/mol
InChI Key: FSWCCQWDVGZMRD-UHFFFAOYSA-N
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Description

4-Methylcyclohexene is an organic compound that consists of a cyclohexene ring with a methyl group attached to the carbon atom most distant from the alkene group. It is a colorless, volatile liquid classified as a cyclic olefin . The molecular formula of this compound is C₇H₁₂, and it has a molecular weight of 96.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcyclohexene is commonly synthesized through the dehydration of 4-Methylcyclohexanol. This process involves the removal of a water molecule from 4-Methylcyclohexanol using a strong acid catalyst such as sulfuric acid or phosphoric acid . The reaction can be represented by the following chemical equation: [ \text{4-Methylcyclohexanol} \xrightarrow{\text{Dehydration}} \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the dehydration reaction is typically carried out under reflux conditions, followed by distillation to isolate the desired product. The crude product is then purified using fractional distillation or other suitable methods to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohexene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

4-methylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWCCQWDVGZMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862257
Record name Cyclohexene, 4-methyl-
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Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

591-47-9
Record name 4-Methylcyclohexene
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Record name 4-Methylcyclohexene
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Record name 4-METHYLCYCLOHEXENE
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Record name Cyclohexene, 4-methyl-
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Record name Cyclohexene, 4-methyl-
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Record name 4-methylcyclohexene
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Record name 4-METHYLCYCLOHEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcyclohexene
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4-Methylcyclohexene
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4-Methylcyclohexene
Reactant of Route 4
4-Methylcyclohexene
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4-Methylcyclohexene
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4-Methylcyclohexene
Customer
Q & A

Q1: What is the molecular formula and weight of 4-methylcyclohexene?

A1: this compound has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A2: While specific spectroscopic data is not extensively detailed in the provided research, proton nuclear magnetic resonance (1H NMR) studies have been conducted on specifically deuterated cyclohexane compounds, including this compound. [] These studies provide insights into the compound's structure and conformation. [] Additionally, electron diffraction studies have been used to investigate the molecular structure of this compound. []

Q3: How does this compound behave in the presence of strong acids?

A3: this compound can undergo various reactions in acidic conditions. For instance, it can undergo acid-catalyzed disproportionation in the presence of sulfuric acid, leading to the formation of other methylcyclohexene isomers. [] It can also participate in alkylation reactions with benzene in the presence of hydrogen fluoride, yielding substituted cyclohexylbenzenes, often accompanied by isomerization. [, , ]

Q4: Is this compound reactive towards oxidizing agents?

A4: Yes, this compound can be oxidized by various agents. For example, nitric acid oxidation of this compound has been reported, although specific details about the products and mechanism are not provided in the abstract. [] Additionally, ozonolysis of this compound in the presence of D2O has been studied to understand the formation of highly oxidized, multifunctional products. []

Q5: Can this compound be used as a substrate in metathesis reactions?

A5: While not explicitly mentioned with this compound, metathesis degradation studies were performed on poly(butadiene-alt-propene) using symmetric olefins like 3-hexene and 4-octene in the presence of a WCl6/(CH3)4Sn catalyst. [] Given the structural similarities, it's plausible that this compound could participate in similar reactions. Further investigation would be needed to confirm this.

Q6: Are there any examples of catalytic reactions involving this compound as a reactant?

A6: Yes, this compound can act as a reactant in catalytic reactions. One example is its reaction with benzene in the presence of hydrogen fluoride, which is catalyzed by the acidic conditions. [, , ] Another example is its use in the copper-catalyzed reaction with t-butyl perbenzoate and cupric octanoate. This reaction primarily yields allylic benzoates, with the product distribution influenced by the catalyst system used. []

Q7: Have computational methods been employed to study this compound?

A7: While specific computational studies focusing solely on this compound are not detailed in the provided research, molecular mechanics calculations have been used to determine the thermodynamic properties (ΔrH and ΔrS) of various methylcyclohexene isomers, including this compound. [] These calculations provide insights into the relative stabilities and equilibrium compositions of these isomers.

Q8: How does the position of the methyl group on the cyclohexene ring influence reactivity?

A8: The position of the methyl group significantly affects the reactivity of methylcyclohexenes. For example, in reactions with phosphoric acid, 1-methylcyclohexene and this compound exhibit different reactivities and product distributions. [] This difference arises from the varying steric hindrance and electronic effects exerted by the methyl group at different positions on the ring.

Q9: Does the presence of a methyl substituent impact the rate of oxidation in cyclic alkenes?

A9: Yes, the presence and position of a methyl substituent can impact the rate of oxidation. Studies on the methylene blue photosensitized oxidation of various olefins show that this compound is oxidized faster than cyclohexene, but slower than 1-methylcyclohexene. [] This suggests that the methyl group's electronic and steric effects influence the interaction with the reactive intermediate (singlet oxygen).

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